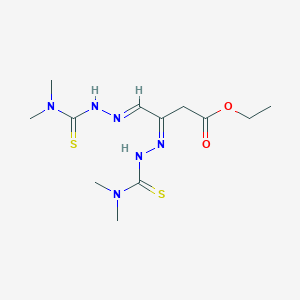
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) (EDDTC) is a chemical compound that has been studied extensively for its potential applications in scientific research. EDDTC is a member of the thiosemicarbazone family of compounds, which are known to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is not fully understood, but it is thought to involve the chelation of metal ions, such as iron and copper, that are essential for the growth and proliferation of cancer cells and bacteria. By chelating these metal ions, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) disrupts the normal functioning of these cells and inhibits their growth.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to have a range of biochemical and physiological effects. In cancer cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to induce apoptosis, or programmed cell death, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In bacterial cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is relatively easy to synthesize and has a low toxicity profile. However, one limitation of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone). One area of interest is the development of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)-based therapies for cancer and infectious diseases. Another area of interest is the study of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)'s mechanism of action and its interactions with metal ions and other biomolecules. Additionally, there is potential for the development of new Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) derivatives with improved solubility and bioavailability.
Métodos De Síntesis
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) can be synthesized through a simple two-step reaction. The first step involves the condensation of ethyl acetoacetate and thiosemicarbazide to form ethyl 2-(4,4-dimethylthiosemicarbazone)acetoacetate. The second step involves the oxidation of this compound with potassium permanganate to form Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone).
Aplicaciones Científicas De Investigación
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been studied for its potential applications in a variety of scientific fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to protect against the toxic effects of amyloid beta, a protein that is associated with Alzheimer's disease. In infectious disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of bacteria and viruses.
Propiedades
Número CAS |
140197-70-2 |
|---|---|
Nombre del producto |
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) |
Fórmula molecular |
C12H22N6O2S2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
ethyl (3Z,4E)-3,4-bis(dimethylcarbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C12H22N6O2S2/c1-6-20-10(19)7-9(14-16-12(22)18(4)5)8-13-15-11(21)17(2)3/h8H,6-7H2,1-5H3,(H,15,21)(H,16,22)/b13-8+,14-9- |
Clave InChI |
XOFAWCJBAGCQLP-MGDWIPCISA-N |
SMILES isomérico |
CCOC(=O)C/C(=N/NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
SMILES canónico |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Sinónimos |
Cu-DM-Et DM-Et ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) Zn-DM-Et |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



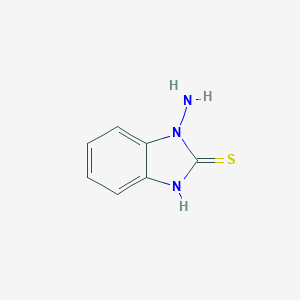
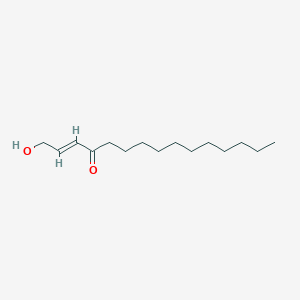
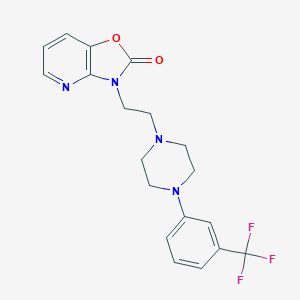
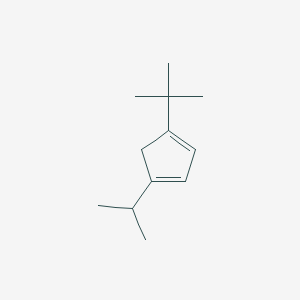
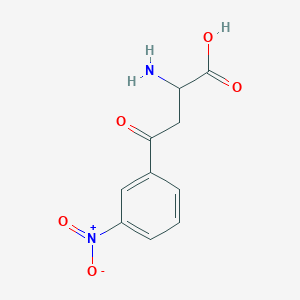
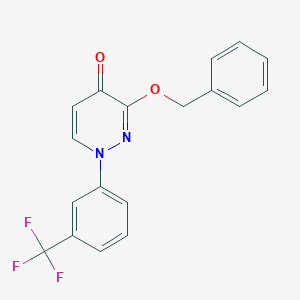
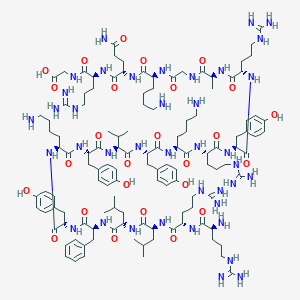
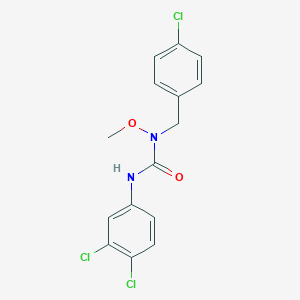
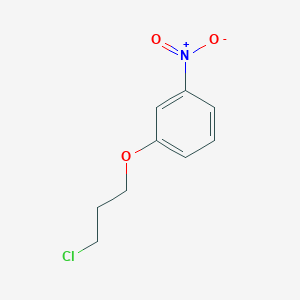
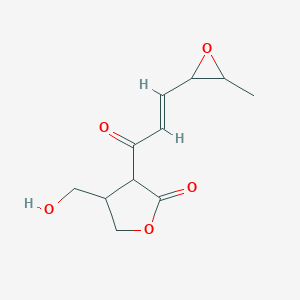
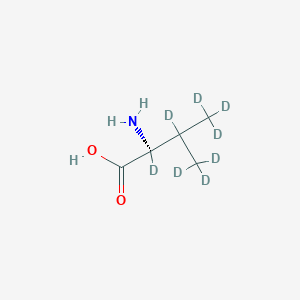

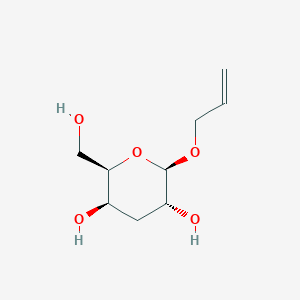
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)